1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one
Description
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one is a structurally complex molecule featuring a piperazine core linked to a 4-ethoxybenzo[d]thiazole moiety at the N1 position and a 4-fluorophenyl sulfonyl group at the terminal butanone chain.
Properties
IUPAC Name |
1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-fluorophenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S2/c1-2-31-19-5-3-6-20-22(19)25-23(32-20)27-14-12-26(13-15-27)21(28)7-4-16-33(29,30)18-10-8-17(24)9-11-18/h3,5-6,8-11H,2,4,7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRFRNPRMVRXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Ethoxybenzo[d]thiazole : A heterocyclic aromatic compound that contributes to biological activity.
- Piperazine : A cyclic amine known for its role in drug design.
- Fluorophenylsulfonyl group : Enhances stability and may influence binding affinity to biological targets.
Molecular Formula : C23H27N3O4S2
Molecular Weight : 463.6 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethoxybenzo[d]thiazole and piperazine moieties are crucial for binding interactions, while the fluorophenylsulfonyl group may enhance specificity and potency.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Gram-positive bacteria like Enterococcus faecalis .
Antitumor Activity
Studies have reported that benzothiazole derivatives can inhibit cancer cell proliferation. For example, certain analogs demonstrated cytotoxic effects on human melanoma cell lines, indicating potential as anticancer agents . The compound's structure may allow it to interfere with cancer cell signaling pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in various biological processes. For example, some related compounds have shown IC50 values in the nanomolar range against kinases like p56lck, suggesting strong inhibitory potential .
Case Studies
- Antiviral Activity : A study demonstrated that certain benzothiazole derivatives could suppress hepatitis C virus (HCV) replication by over 70%, although some exhibited cytotoxicity . This highlights the dual nature of these compounds in targeting viral infections while also affecting host cell viability.
- Antiproliferative Effects : In vitro studies on various cancer cell lines revealed that compounds structurally related to this compound exhibited moderate to strong antiproliferative effects, making them candidates for further development in cancer therapy .
- Synergistic Effects : Research has indicated that combining this compound with other therapeutic agents can enhance its efficacy against resistant bacterial strains and cancer cells, suggesting a potential for combination therapies in clinical settings .
Comparative Analysis
A comparison with similar compounds reveals distinct advantages:
| Compound Name | Main Features | Biological Activity |
|---|---|---|
| 1-(4-(4-Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy]-1H-quinolin-2-one | Piperazine and benzo[b]thiophene moieties | Moderate antimicrobial activity |
| 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid | Lacks thiazole and sulfonyl groups | Limited enzyme inhibition |
The unique combination of structural elements in this compound contributes to its diverse biological activities and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural uniqueness lies in its combination of a 4-ethoxybenzo[d]thiazole and 4-fluorophenyl sulfonyl groups. Below is a comparative analysis with structurally analogous arylpiperazine derivatives from the evidence:
Physicochemical and Pharmacological Implications
- Electron-Withdrawing Effects : The 4-fluorophenyl sulfonyl group contrasts with MK41’s trifluoromethyl group, offering distinct electronic profiles that may affect receptor binding kinetics .
- Metabolic Stability : Sulfonyl groups are less prone to oxidative metabolism than thioether or amine groups in analogs like MK38 or compound 22 .
Crystallographic and Structural Characterization
While direct crystallographic data for the target compound are absent in the evidence, SHELX software (widely used for small-molecule refinement) has been employed for structural validation of similar arylpiperazines . For example, 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate was structurally resolved using SHELXE, confirming the piperazine ring’s conformation and substituent orientations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
